4-benzyl-1-(2-nitrobenzyl)piperidine

Description

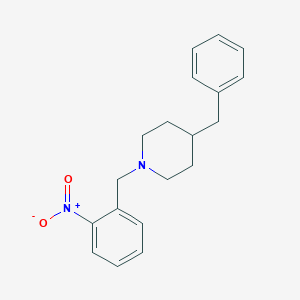

4-Benzyl-1-(2-nitrobenzyl)piperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with a benzyl group at the 4-position and a 2-nitrobenzyl group at the 1-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in modulating receptors, enzymes, and other biological pathways .

Properties

IUPAC Name |

4-benzyl-1-[(2-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-21(23)19-9-5-4-8-18(19)15-20-12-10-17(11-13-20)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVGAYJMVBFJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 4-benzyl-1-(2-nitrobenzyl)piperidine with structurally related compounds:

NMDA Receptor Antagonism

- 4-Benzyl-1-(4-phenyl-3-butynyl)piperidine (Compound 8) : Exhibits moderate potency and selectivity for NR1A/2B NMDA receptors. The absence of electron-withdrawing groups reduces interactions with off-target receptors like dopamine D2 and adrenergic receptors .

Enzyme Inhibition and Reactivity

- Sulfonyl Derivatives : Compounds like 4-benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine exhibit enhanced stability and enzyme inhibitory activity due to the sulfonyl group’s strong electron-withdrawing and hydrogen-bonding capabilities .

- Nitro Group Impact : The nitro group in this compound may confer distinct reactivity, such as participation in nucleophilic aromatic substitution or redox reactions, which could be exploited in prodrug design .

Analgesic and CNS Activity

- N-Methyl-1-benzylpiperidine: Reduced receptor affinity compared to non-methylated analogs, highlighting the importance of nitrogen substitution in CNS-targeting compounds .

- 1-Benzyl-4-piperidone : Demonstrates analgesic activity via opioid receptor modulation, suggesting that ketone-containing piperidines may have broader therapeutic applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | |

|---|---|---|---|---|

| This compound | ~324.4 | ~3.2 | Low water solubility; soluble in DMSO, ethanol | |

| 4-Benzyl-1-(3-methylbutanoyl)piperidine | 283.4 | ~2.8 | Moderate solubility in organic solvents | |

| 4-Benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine | ~439.5 | ~4.1 | Poor water solubility; requires surfactants |

- Nitro Group Effects : The nitro group increases molecular polarity but reduces water solubility due to hydrophobic benzyl interactions. This contrasts with sulfonyl derivatives, which have higher molecular weights and even lower solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.